2,6-Diethylaniline-d15

Catalog No.
S1902767
CAS No.
285132-89-0
M.F
C10H15N
M. Wt
164.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diethylaniline-d15

CAS Number

285132-89-0

Product Name

2,6-Diethylaniline-d15

IUPAC Name

N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline

Molecular Formula

C10H15N

Molecular Weight

164.32 g/mol

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2

InChI Key

FOYHNROGBXVLLX-IFODOZFGSA-N

SMILES

CCC1=C(C(=CC=C1)CC)N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]

2,6-Diethylaniline-d15 is a deuterated form of 2,6-diethylaniline, a compound with the molecular formula C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.233 g/mol. The compound is characterized by its two ethyl groups attached to the aniline structure at the 2 and 6 positions on the benzene ring. The deuterated version replaces hydrogen atoms with deuterium, enhancing its utility in various analytical applications, particularly in spectroscopy and nuclear magnetic resonance (NMR) studies .

The mechanism of action of 2,6-Diethylaniline-d15 depends on the specific application in scientific research. Its use often leverages the properties of deuterium isotope substitution:

  • Isotopic labeling: Deuterium can be used to trace the movement and fate of the molecule in complex systems due to its distinct mass compared to hydrogen [].
  • Kinetic isotope effects: The presence of deuterium can subtly alter reaction rates, providing insights into reaction mechanisms.

Isotope Tracing in Drug Development

Deuterium labeling is a prevalent technique in medicinal chemistry for investigating the fate of drugs within the body. By replacing hydrogen atoms with deuterium in specific locations of a drug molecule, scientists can track its metabolism and pharmacokinetic profile . 2,6-Diethylaniline-d15 serves as a valuable tool in this context. Researchers can incorporate it into a drug candidate and monitor its metabolic pathways by analyzing the position of the deuterium label in the resulting metabolites. This information helps optimize drug design by providing insights into factors like absorption, distribution, metabolism, and excretion (ADME) .

Typical of aromatic amines. Key reactions include:

  • Oxidation: This compound can be oxidized to form nitro compounds or quinones. The presence of the ethyl groups can influence the reactivity and stability of the resulting products .
  • Acylation: It can undergo acylation reactions to form amides, which are important in synthesizing various pharmaceuticals and agrochemicals.
  • Electrophilic Aromatic Substitution: Due to the electron-donating nature of the ethyl groups, 2,6-diethylaniline-d15 is more reactive towards electrophiles, facilitating substitution reactions at the aromatic ring.

The synthesis of 2,6-diethylaniline-d15 typically involves the following methods:

  • Deuterated Reagents: Using deuterated ethyl bromide or deuterated ethyl iodide in a nucleophilic substitution reaction with aniline derivatives can yield 2,6-diethylaniline-d15.
  • Reduction of Nitro Compounds: Starting from deuterated nitro compounds derived from substituted benzenes followed by reduction can also produce this compound.
  • Direct Synthesis: A more straightforward method involves reacting deuterated anilines with ethyl halides under basic conditions to introduce ethyl groups at the desired positions on the benzene ring .

2,6-Diethylaniline-d15 is primarily used in:

  • Analytical Chemistry: Its unique isotopic labeling allows for precise tracking in NMR spectroscopy and mass spectrometry.
  • Research: It serves as a standard or internal reference in studies involving amine chemistry and reaction mechanisms.
  • Pharmaceutical Development: The compound may be used in drug synthesis where isotopic labeling is beneficial for understanding metabolic pathways .

Interaction studies involving 2,6-diethylaniline-d15 have focused on its behavior in various solvents and its interaction with other compounds. For instance:

  • Solvent Effects: Studies have shown that solvent polarity significantly affects the spectral properties of 2,6-diethylaniline-d15 when used as a probe in spectroscopic techniques.
  • Complex Formation: It has been evaluated for its ability to form complexes with electron acceptors like iodine, which is crucial for understanding charge transfer processes in organic reactions .

Several compounds are structurally similar to 2,6-diethylaniline-d15. Here are some notable examples:

Compound NameCAS NumberUnique Features
Aniline62-53-3Basic amine structure without alkyl substitutions
N,N-Diethyl aniline91-66-7Contains two ethyl groups but lacks aromatic substitutions
4-Ethylaniline104-88-1Ethyl group at para position; different reactivity profile
2-Ethylaniline95-96-1Ethyl group at ortho position; distinct steric effects

These compounds differ from 2,6-diethylaniline-d15 mainly in their substitution patterns and resulting chemical properties. The presence of two ethyl groups at specific positions on the benzene ring gives 2,6-diethylaniline-d15 unique reactivity and stability characteristics compared to its analogs.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline

Dates

Modify: 2024-04-14

Explore Compound Types